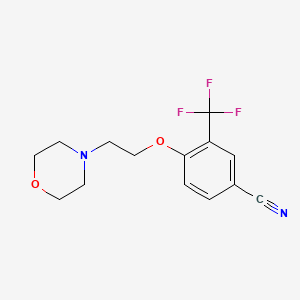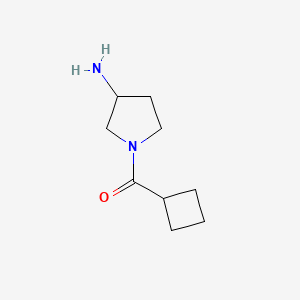![molecular formula C11H13BrO2 B12073350 3-[(3-Bromophenoxy)methyl]oxolane](/img/structure/B12073350.png)
3-[(3-Bromophenoxy)methyl]oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(3-Bromophenoxy)methyl]oxolane is an organic compound that features a bromophenyl group attached to an oxolane ring through a methylene bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(3-Bromophenoxy)methyl]oxolane typically involves the reaction of 3-bromophenol with an oxolane derivative. One common method is the Williamson ether synthesis, where 3-bromophenol reacts with an oxolane derivative in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of phase-transfer catalysts can also improve the reaction rate and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(3-Bromophenoxy)methyl]oxolane can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The oxolane ring can be oxidized to form lactones or other oxygen-containing functional groups.
Reduction: The compound can be reduced to remove the bromine atom or to modify the oxolane ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like DMSO or DMF.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxolane derivatives.
Oxidation: Formation of lactones or carboxylic acids.
Reduction: Formation of dehalogenated oxolane derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(3-Bromophenoxy)methyl]oxolane has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-[(3-Bromophenoxy)methyl]oxolane involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and the molecular context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(3-Bromophenyl)methoxy]oxolane
- 2-Methyloxolane
- Dioxolane
Uniqueness
3-[(3-Bromophenoxy)methyl]oxolane is unique due to its specific structural features, such as the presence of a bromophenyl group and an oxolane ring. This combination imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry .
Eigenschaften
Molekularformel |
C11H13BrO2 |
|---|---|
Molekulargewicht |
257.12 g/mol |
IUPAC-Name |
3-[(3-bromophenoxy)methyl]oxolane |
InChI |
InChI=1S/C11H13BrO2/c12-10-2-1-3-11(6-10)14-8-9-4-5-13-7-9/h1-3,6,9H,4-5,7-8H2 |
InChI-Schlüssel |
SQMPTWNPGSTHMI-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCC1COC2=CC(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![{[2-Fluoro-3-(trifluoromethyl)phenyl]methyl}(propyl)amine](/img/structure/B12073299.png)
![1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-ol](/img/structure/B12073305.png)


![6-(m-tolyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12073318.png)




